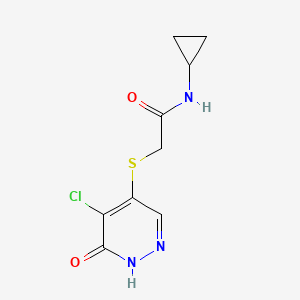

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide

Description

Properties

IUPAC Name |

2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2S/c10-8-6(3-11-13-9(8)15)16-4-7(14)12-5-1-2-5/h3,5H,1-2,4H2,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVQPPBQWYCHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=C(C(=O)NN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Thio Group: The thio group can be introduced by reacting the pyridazinone intermediate with thiol-containing reagents, such as thiourea or thioglycolic acid, under suitable conditions.

Attachment of the Cyclopropylacetamide Moiety: The final step involves the reaction of the thio-substituted pyridazinone with cyclopropylamine and acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the pyridazinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its pyridazinone core, which is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Industrial Applications: The compound can be utilized in the development of new materials, catalysts, and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The thio and cyclopropylacetamide moieties can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thioether-Linked Heterocycles

a) Bis{2-[(2-Chloroethyl)thio]ethyl} ether (CAS 63918-89-8)

- Molecular formula : C₈H₁₆Cl₂OS₂

- Key features : Contains two thioether-linked chloroethyl groups and an ether bridge.

- Comparison: Unlike the target compound, this molecule lacks a heterocyclic core and acetamide functionality.

b) Triazole-Thioacetic Acid Derivatives

- Example : 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid

- Molecular formula : C₁₂H₁₂N₄O₄S

- Key features : A triazole ring substituted with methoxyphenyl and thioacetic acid groups.

- Comparison: The triazole core offers different hydrogen-bonding capabilities compared to pyridazinone. Methoxy groups enhance lipophilicity, whereas the chloro and oxo groups in the target compound may improve solubility in polar solvents. Toxicity predictions (via GUSAR-online) suggest triazole derivatives exhibit higher acute toxicity (LD₅₀ ~200 mg/kg) than pyridazinone analogs (~500 mg/kg), possibly due to metabolic differences .

Phosphonothiolate and Quaternary Ammonium Derivatives

a) 2-{[Ethyl(isopropoxy)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide (CAS 220718-06-9)

- Molecular formula: C₁₀H₂₅INO₂PS

- Key features: Phosphonothiolate group linked to a quaternary ammonium salt.

- Comparison: The charged ammonium group and phosphorus center distinguish this compound from the neutral, planar pyridazinone derivative. Such structural differences likely result in divergent pharmacokinetic profiles, with the target compound exhibiting better blood-brain barrier penetration due to reduced polarity .

b) N-(2-{[Ethoxy(ethyl)phosphoryl]thio}ethyl)-N,N-dimethylpropan-1-aminium iodide

- Molecular formula: C₁₁H₂₇INO₂PS

- Key features: Combines phosphonothiolate and tertiary amine groups.

- Comparison : The bulky dimethylpropylammonium group may hinder membrane permeability relative to the compact cyclopropylacetamide in the target compound. This highlights the advantage of cyclopropane in balancing lipophilicity and steric demand .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | LogP | Water Solubility (mg/mL) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 1.8 | 0.15 | 5 |

| Triazole-thioacetic acid derivative | 2.5 | 0.08 | 6 |

| Phosphonothiolate-ammonium derivative | -1.2 | 12.3 | 7 |

Key Research Findings

- Synthetic Flexibility: The target compound’s pyridazinone-thioether linkage allows modular derivatization, similar to triazole-thioacetic acids .

- Toxicity Profile: Computational models suggest the pyridazinone core reduces acute toxicity compared to triazole analogs, likely due to fewer reactive metabolites .

- Biological Interactions : The cyclopropyl group in the acetamide moiety minimizes steric hindrance while enhancing metabolic stability, a feature absent in bulkier quaternary ammonium derivatives .

Biological Activity

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a compound belonging to the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 248.68 g/mol

- CAS Number : 1696195-93-3

The compound features a pyridazinone core with a thioether linkage and a cyclopropylacetamide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has shown that derivatives of pyridazinones exhibit a broad spectrum of antimicrobial activities. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies indicate that similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

Anticancer Properties

Pyridazinone derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, which are critical for cancer cell death .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it showed a reduction in inflammation markers and pain response, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The thioether group may facilitate interactions with enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can modulate ROS levels, contributing to its anticancer and antimicrobial effects .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Nagle et al. (2014) | Antimicrobial activity | Demonstrated effectiveness against multiple bacterial strains. |

| Csókás et al. (2013) | Anticancer activity | Induced apoptosis in various cancer cell lines via caspase activation. |

| Tiryaki et al. (2013) | Anti-inflammatory effects | Reduced inflammation markers in animal models significantly. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.